(2,5-Dibromo-4-methoxyphenyl)boronic acid
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Overview
Description
(2,5-Dibromo-4-methoxyphenyl)boronic acid is an organoboron compound with the molecular formula C7H7BBr2O3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with two bromine atoms at the 2 and 5 positions and a methoxy group at the 4 position. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, such as the Suzuki-Miyaura coupling .
Mechanism of Action
Target of Action
The primary target of (2,5-Dibromo-4-methoxyphenyl)boronic acid is the palladium catalyst in the Suzuki-Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The compound is involved in the Suzuki-Miyaura cross-coupling reaction , which is a key biochemical pathway in organic synthesis . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway leads to the formation of new carbon-carbon bonds, which is a fundamental process in the synthesis of complex organic molecules .
Pharmacokinetics
It’s known that the compound is a relatively stable, readily prepared, and generally environmentally benign organoboron reagent
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This is a crucial step in the synthesis of complex organic molecules, and it has wide applications in fields such as pharmaceuticals, agrochemicals, and materials science .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction is known to be exceptionally mild and functional group tolerant . This suggests that the compound can perform effectively under a wide range of conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
(2,5-Dibromo-4-methoxyphenyl)boronic acid can be synthesized through several methods. One common approach involves the bromination of 4-methoxyphenylboronic acid, followed by purification. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions to ensure selective bromination at the desired positions .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination reactions, followed by crystallization and purification processes to obtain the pure compound. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(2,5-Dibromo-4-methoxyphenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with various aryl or vinyl halides in the presence of a palladium catalyst and a base . This reaction forms carbon-carbon bonds, making it a valuable tool in organic synthesis.
Common Reagents and Conditions
The Suzuki-Miyaura coupling reaction typically uses palladium catalysts, such as palladium acetate or tetrakis(triphenylphosphine)palladium(0), and bases like potassium carbonate or sodium hydroxide. The reaction is usually carried out in solvents like toluene, ethanol, or water under mild conditions .
Major Products Formed
The major products formed from the Suzuki-Miyaura coupling of this compound are biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
(2,5-Dibromo-4-methoxyphenyl)boronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
(2,4-Dibromo-5-methoxyphenyl)boronic acid: Similar structure but with different bromine substitution pattern.
4-Methoxyphenylboronic acid: Lacks bromine substituents, making it less reactive in certain cross-coupling reactions.
2,5-Dimethoxyphenylboronic acid: Substituted with methoxy groups instead of bromine, leading to different reactivity and applications.
Uniqueness
(2,5-Dibromo-4-methoxyphenyl)boronic acid is unique due to its specific substitution pattern, which enhances its reactivity in cross-coupling reactions. The presence of both electron-donating (methoxy) and electron-withdrawing (bromine) groups allows for fine-tuning of its reactivity and selectivity in various synthetic applications .
Properties
IUPAC Name |
(2,5-dibromo-4-methoxyphenyl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BBr2O3/c1-13-7-3-5(9)4(8(11)12)2-6(7)10/h2-3,11-12H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCCYYRNIKBYUQR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1Br)OC)Br)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BBr2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40681579 |
Source
|
Record name | (2,5-Dibromo-4-methoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40681579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217501-37-5 |
Source
|
Record name | (2,5-Dibromo-4-methoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40681579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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